5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one
Description
5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one is a fluorinated dihydropyridinone derivative characterized by a 2-fluoroethyl substituent at the 1-position and a methyl group at the 4-position of the pyridinone ring. The fluorine atom in the 2-fluoroethyl group enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for drug development targeting enzymes or receptors sensitive to electronegative substituents .
Properties
Molecular Formula |
C8H11FN2O |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
5-amino-1-(2-fluoroethyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C8H11FN2O/c1-6-4-8(12)11(3-2-9)5-7(6)10/h4-5H,2-3,10H2,1H3 |
InChI Key |
UGBNGIAINIZFAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to the 1,2-Dihydropyridin-2-one Core
Several methodologies for synthesizing 1,2-dihydropyridines and their derivatives are relevant, as summarized below:
| Methodology | Description | Key References |
|---|---|---|
| Thermal Cyclization of Hydroxamic Acid Esters | Hydroxamic acid esters undergo thermal cyclization to yield 1,2-dihydropyridines in moderate yields (32-58%). This method allows introduction of substituents at various positions. | Fowler et al., RSC 2017 |
| Partial Reduction of Pyridines (Birch-type Conditions) | Electron-deficient pyridines are partially reduced using sodium naphthalene or Birch conditions to form 1,2-dihydropyridines, enabling subsequent alkylation. | Donohoe et al., RSC 2017 |
| [3+3] Cycloaddition Reactions | Vinylogous amides react with α,β-unsaturated iminium ions to form 1,2-dihydropyridines via cycloaddition. | RSC 2017 |
| Radical Deoxygenation of Azatricyclo Compounds | Radical deoxygenation of bicyclic intermediates using tributyltin hydride affords 1,2-dihydropyridines. | Motamed et al., RSC 2017 |
These methods provide a versatile toolbox for constructing the dihydropyridinone scaffold with various substituents.
Introduction of the 2-Fluoroethyl Side Chain
The 2-fluoroethyl substituent at the nitrogen (1-position) is typically introduced via alkylation of the dihydropyridinone nitrogen with a suitable fluoroethylating agent such as 2-fluoroethyl bromide or 2-fluoroethyl tosylate under controlled conditions.
- Typical Reaction Conditions:
- Base-mediated N-alkylation (e.g., using potassium carbonate or sodium hydride).
- Solvent: polar aprotic solvents such as DMF or acetonitrile.
- Temperature: ambient to moderate heating (25–80 °C).
This step is crucial for incorporating the fluorine atom, which significantly influences the compound's biological activity and metabolic stability.
Amination at the 5-Position
The amino group at the 5-position can be introduced through:
- Nucleophilic substitution: Starting from a halogenated precursor (e.g., 5-bromo derivative), nucleophilic substitution with ammonia or an amine source can yield the 5-amino compound.
- Reduction of nitro precursors: Alternatively, nitration at the 5-position followed by catalytic hydrogenation can afford the amino group.
An example is the synthesis of 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one, which can be further manipulated to remove the bromine or substitute it as needed.
Integrated Synthetic Scheme (Example)
A representative synthetic route can be summarized as:
- Construction of the dihydropyridinone ring: via thermal cyclization or partial reduction of pyridine derivatives.
- Selective bromination at 3-position (if needed): using brominating agents.
- N-alkylation at 1-position: with 2-fluoroethyl halide.
- Amination at 5-position: via nucleophilic substitution or reduction.
This sequence allows for modular synthesis and functional group interconversions.
Data Table: Key Reaction Parameters and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Thermal cyclization of hydroxamic acid ester | Heating, solvent reflux | 32–58 | Moderate yields; forms dihydropyridinone core |
| 2 | Bromination (optional) | Bromine or NBS in organic solvent | 70–85 | Selective for 3-position |
| 3 | N-alkylation | 2-Fluoroethyl bromide, K2CO3, DMF, 50°C | 75–90 | Efficient incorporation of fluoroethyl group |
| 4 | Amination | NH3 or amine source, substitution or reduction | 60–80 | Introduction of amino group at 5-position |
Yields and conditions adapted from literature reports and patent disclosures.
Research Discoveries and Perspectives
- The fluorinated ethyl side chain enhances metabolic stability and membrane permeability, making the compound a promising candidate in medicinal chemistry.
- The dihydropyridinone core is a privileged scaffold with applications in cardiovascular and neurological drug design.
- Recent advances in asymmetric synthesis of 1,2-dihydropyridines provide routes to enantiopure compounds, which may be applied to derivatives like this compound for improved pharmacological profiles.
- Microwave-assisted synthesis and flow chemistry techniques have been explored to improve reaction efficiency and scalability, although specific data for this compound remain limited.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions often involve reagents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The reaction conditions vary but generally involve moderate temperatures and the use of solvents like DMF or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical processes. These interactions can lead to the modulation of enzyme activities and cellular functions, contributing to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 5-amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one differ primarily in the substituent at the 1-position. Below is a comparative analysis based on molecular properties, stability, and available research
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Substituent Effects on Solubility and Reactivity
- The 2-fluoroethyl group introduces electronegativity and steric hindrance, reducing water solubility but improving membrane permeability compared to oxygen-containing analogs like 2-methoxyethyl or methoxymethyl .
- Ethoxymethyl and methoxymethyl substituents increase polarity, enhancing aqueous solubility but raising sensitivity to hydrolysis, especially under acidic conditions .
Thermal and Chemical Stability
- Fluorinated derivatives (e.g., 2-fluoroethyl) exhibit superior thermal stability due to the strong C-F bond, whereas methoxy/ethoxy analogs may degrade at elevated temperatures (e.g., >50°C) .
- The ethoxymethyl variant requires strict storage conditions (dry, inert atmosphere) to prevent oxidation, as indicated by safety protocols in .
Synthetic Accessibility
- Methoxy and ethoxy derivatives are synthetically straightforward using alkylation or nucleophilic substitution. In contrast, introducing fluorine often demands specialized reagents (e.g., fluoroethyl halides) or fluorination catalysts, increasing production costs .
Safety and Handling
- Fluorinated compounds generally pose lower flammability risks compared to ethoxymethyl derivatives, which are flagged for fire hazards (P210, P220 precautions) .
- All analogs require respiratory and dermal protection (P280, P284), but fluorinated versions may have distinct environmental toxicity profiles (H412 hazard code for aquatic toxicity) .
Research Findings and Limitations
- Gaps in Data: Experimental data on crystallinity, solubility, and bioactivity for this compound are absent in the provided evidence. Comparative analyses rely on structural analogs and general principles of fluorine chemistry.
- Safety Protocols : Handling guidelines for the ethoxymethyl analog () suggest rigorous moisture control (P233, P235) and flammability precautions, which may extrapolate to other alkyl-substituted derivatives .
Biological Activity
5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one is a nitrogen-containing heterocyclic compound notable for its unique structure, which incorporates a fluorinated ethyl group alongside a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
- Molecular Formula : CHFNO
- Molecular Weight : 170.18 g/mol
- Structural Features : The compound features an amino group and a carbonyl functionality, enhancing its lipophilicity and biological activity.
Research indicates that this compound interacts with specific molecular targets within cells. These interactions are crucial for modulating enzyme activities and influencing various biochemical pathways. The presence of the fluorine atom is believed to enhance the compound's metabolic stability and bioavailability, making it a subject of interest for therapeutic applications.
Biological Activities
The biological activities of this compound have been explored in various studies:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and decreasing cell proliferation. For instance, it has shown effectiveness against prostate cancer cells in xenograft models, where treated tumors exhibited significantly reduced growth rates compared to controls .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, indicating potential applications in treating infections caused by resistant strains.
Synthesis and Reactions
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Starting Materials : Utilization of readily available precursors such as substituted pyridines.
- Reagents : Solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate are often employed under controlled temperature conditions.
- Yield Optimization : Continuous flow techniques may be utilized to enhance yield and purity during industrial synthesis.
Comparative Analysis with Similar Compounds
The following table highlights structural similarities and differences with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Amino-4-methyl-1-propyl-1,2-dihydropyridin-2-one | Similar dihydropyridinone structure | Different alkyl chain (propyl vs. fluoroethyl) |
| 4-Methyl-1-(3-fluoropropyl)-1,2-dihydropyridin-2-one | Contains a fluorinated propyl group | Variation in alkyl chain length and fluorination |
| 5-Amino-4-methylpyridin-2(1H)-one | Lacks the fluorinated ethyl group | Simpler structure without fluorine |
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vivo Studies : In murine models, treated groups showed a significant reduction in tumor growth rates compared to control groups, indicating potential as an anticancer agent .
- Toxicity Assessments : Acute toxicity tests revealed that doses up to 2000 mg/kg did not result in lethal outcomes or significant organ damage, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
